molecular formula C10H15N3O3 B13834155 1,3-Diallyl-6-aminouracil 1-hydrate

1,3-Diallyl-6-aminouracil 1-hydrate

Cat. No.: B13834155
M. Wt: 225.24 g/mol
InChI Key: PRXGTVRJMOEDCX-UHFFFAOYSA-N
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Description

1,3-Diallyl-6-aminouracil 1-hydrate is a chemical compound with the molecular formula C10H13N3O2. It is also known by other names such as 1,3-diallyl-6-amino-2,4(1H,3H)-pyrimidinedione and 6-amino-1,3-bis(2-propenyl)-2,4(1H,3H)-pyrimidinedione This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diallyl-6-aminouracil 1-hydrate typically involves the reaction of uracil derivatives with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of impinging stream reactors, where reactants are rapidly mixed and reacted, can improve reaction rates and product quality . Temperature control and pH monitoring are crucial to ensure optimal reaction conditions and product consistency.

Chemical Reactions Analysis

Types of Reactions

1,3-Diallyl-6-aminouracil 1-hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1,3-diallyl-6-aminouracil 1-hydrate involves its interaction with nucleic acids and enzymes. The compound can bind to nucleic acid bases, potentially disrupting DNA and RNA synthesis. It may also inhibit enzymes involved in nucleic acid metabolism, leading to antiproliferative effects . The exact molecular targets and pathways are still under investigation, but its structural similarity to uracil suggests it may interfere with pyrimidine biosynthesis .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

6-amino-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione;hydrate

InChI

InChI=1S/C10H13N3O2.H2O/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15;/h3-4,7H,1-2,5-6,11H2;1H2

InChI Key

PRXGTVRJMOEDCX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CC(=O)N(C1=O)CC=C)N.O

Origin of Product

United States

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